1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Overview
Description
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene, also known as Mescaline or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic drug. It is found in several cacti species, including Peyote and San Pedro. Mescaline has been used for centuries by indigenous cultures for spiritual and medicinal purposes. In recent years, it has gained attention from the scientific community for its potential therapeutic applications.
Scientific Research Applications
Synthesis of Sulfur-Functionalized Quinone Derivatives
Research by Aitken et al. (2016) explored the bromination of similar compounds to produce various bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was used to create new sulfur-containing quinone derivatives, indicating potential applications in organic synthesis and chemical transformations (Aitken et al., 2016).
Precursor for Norathyriol Synthesis
The study by Jin (2011) describes the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone from trimethoxybenzene, which is a key intermediate for preparing norathyriol. This illustrates the compound's role in synthesizing complex organic molecules, potentially useful in various chemical industries (Jin, 2011).
Preparation of Labelled Compounds for Pharmacokinetics
Wang et al. (1993) synthesized a derivative of dimethoxy-bromobenzene for in vivo pharmacokinetic and pharmacodynamic evaluation. This demonstrates the compound's utility in creating labeled substances for biological and pharmacological research (Wang et al., 1993).
Electron Exchange Polymers
Kun and Cassidy (1962) prepared 2,5-dimethoxy-3,4,6-trimethylstyrene, a derivative closely related to the compound , for polymerization into redox polymers. These polymers have potential applications in materials science and electronics (Kun & Cassidy, 1962).
Formation of Benzyl Benzoates
Amiri-Attou et al. (2008) reported a photoinduced electron transfer reaction using a derivative of the compound to produce benzyl benzoates. This indicates potential applications in photochemistry and organic synthesis (Amiri-Attou et al., 2008).
Future Directions
properties
IUPAC Name |
1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDOGTWMRAXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)Br)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304950 | |
Record name | 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69821-05-2 | |
Record name | NSC168493 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.